Ebrotidine - 100981-43-9

Ebrotidine

Catalog Number: EVT-266936
CAS Number: 100981-43-9
Molecular Formula: C14H17BrN6O2S3
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ebrotidine is a sulfonamide.

Ranitidine

Compound Description: Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production. It is commonly used to treat and prevent ulcers in the stomach and intestines. Ranitidine is available by prescription and over-the-counter. [, , , , , , , , , , , , , , , , , , , , , , , ]

Cimetidine

Compound Description: Cimetidine is another histamine H2-receptor antagonist used to treat stomach ulcers, GERD, and other conditions where it's necessary to reduce stomach acid production. [, , , , , , , ]

Famotidine

Compound Description: Famotidine is a histamine H2-receptor antagonist, similar to Cimetidine and Ranitidine, used to treat and prevent ulcers in the stomach and intestines. [, ]

Relevance: Like Ebrotidine, Famotidine is a histamine H2-receptor antagonist. [, ] It's often included in comparative studies investigating the efficacy of different H2-receptor antagonists in various gastrointestinal conditions. [, ]

Omeprazole

Compound Description: Omeprazole belongs to the proton pump inhibitors drug class. It effectively reduces stomach acid production by irreversibly blocking the action of the proton pump, an enzyme responsible for acid secretion in the stomach. [, , , ]

Relevance: While Omeprazole and Ebrotidine target different mechanisms of gastric acid secretion (proton pump vs. histamine H2-receptor), their efficacy in treating gastric diseases is often compared in research studies. [, , , ]

N-[(E)-[[2-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl] amino]methylene]-4-bromo-benzenesulfonamide S-oxide (Ebrotidine S-oxide)

Compound Description: This compound is the primary metabolite of Ebrotidine, formed by oxidation of the sulfur atom in the Ebrotidine structure. [, , ]

Relevance: Ebrotidine S-oxide is a significant metabolite of Ebrotidine found in human urine, indicating the metabolic pathway of Ebrotidine in the body. [, , ]

4-Bromobenzenesulfonamide

Compound Description: This compound is a metabolite of Ebrotidine formed by the cleavage of the molecule. [, ]

Relevance: As a metabolite of Ebrotidine found in human urine, 4-Bromobenzenesulfonamide provides insight into the breakdown and excretion pathways of Ebrotidine. [, ]

Ebrotidine S,S-dioxide

Compound Description: This compound is a further oxidized metabolite of Ebrotidine, where both sulfur atoms in the structure are oxidized. []

Relevance: This minor metabolite of Ebrotidine, identified in human urine, contributes to understanding the complete metabolic profile of Ebrotidine. []

Lansoprazole

Compound Description: Lansoprazole, like Omeprazole, belongs to the proton pump inhibitors drug class and is used to reduce stomach acid. []

Relevance: While not as extensively studied as Omeprazole in relation to Ebrotidine, Lansoprazole represents another proton pump inhibitor investigated for its efficacy in treating gastric diseases alongside H2-receptor antagonists like Ebrotidine. []

Source

Ebrotidine is synthesized through chemical processes that involve specific precursors and reagents. The initial research into its properties and applications was conducted by various academic and pharmaceutical institutions, contributing to a growing body of literature on its effects and mechanisms .

Classification

Ebrotidine is classified as a histamine H2-receptor antagonist, which means it inhibits the action of histamine at the H2 receptor sites in the stomach lining. This action results in decreased gastric acid secretion, thereby aiding in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease .

Synthesis Analysis

Methods

The synthesis of ebrotidine involves several key steps that typically include:

  1. Formation of Intermediates: The process starts with the preparation of specific intermediates through reactions involving amines and carboxylic acids.
  2. Cyclization: These intermediates undergo cyclization to form the core structure of ebrotidine.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels necessary for pharmacological testing.

Technical Details

The synthesis can be described with the following general reaction scheme:

Amine+Carboxylic AcidIntermediateEbrotidine\text{Amine}+\text{Carboxylic Acid}\rightarrow \text{Intermediate}\rightarrow \text{Ebrotidine}

The specific conditions (temperature, solvents, catalysts) can vary based on the chosen synthetic route, but they are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Ebrotidine has a complex molecular structure characterized by its specific arrangement of atoms, which can be represented by its molecular formula C11H15N5C_{11}H_{15}N_5. The compound features a pyrimidine ring that is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 215.27 g/mol
  • Chemical Structure: It contains functional groups that facilitate interaction with the H2 receptors.
Chemical Reactions Analysis

Reactions

Ebrotidine participates in several chemical reactions, primarily involving:

  1. Acid-Base Reactions: Due to its basic nitrogen atoms, ebrotidine can form salts with acids, enhancing its solubility.
  2. Metabolic Transformations: In biological systems, ebrotidine undergoes metabolic reactions that may include oxidation and conjugation, leading to various metabolites.

Technical Details

The metabolic pathways of ebrotidine involve cytochrome P450 enzymes which facilitate its conversion into active or inactive metabolites. Understanding these reactions is crucial for assessing its pharmacokinetics and potential drug interactions.

Mechanism of Action

Process

Ebrotidine exerts its therapeutic effects primarily through competitive inhibition of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, promoting an increase in gastric mucosal defense mechanisms.

Data

Studies have shown that ebrotidine not only reduces acid secretion but also stimulates the production of protective mucus in the gastric lining, which is essential for ulcer healing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH Stability: Stable within a pH range suitable for gastrointestinal applications.
  • Thermal Stability: Maintains integrity under standard storage conditions.

Relevant analyses indicate that ebrotidine exhibits favorable stability profiles conducive to pharmaceutical formulation .

Applications

Ebrotidine has several significant scientific uses:

  • Gastrointestinal Disorders: Primarily used for treating peptic ulcers and gastroesophageal reflux disease due to its acid-suppressing properties.
  • Research Applications: Investigated for its potential protective effects on gastric mucosa against various irritants, including non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol .
  • Pharmacological Studies: Used as a model compound in studies exploring histamine receptor interactions and drug metabolism.
Introduction

Historical Development and Clinical Rationale

Ebrotidine (chemical name: N-[(E)-[[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide; CAS 100981-43-9) emerged in the mid-1990s as a pioneering "second-generation" histamine H₂-receptor antagonist (H₂RA). Its development aimed to address critical limitations of first-generation agents like cimetidine and ranitidine, which primarily suppressed gastric acid secretion but offered minimal gastroprotective or mucosal healing benefits beyond acid reduction [1] [7]. The molecular design integrated a bromobenzenesulfonamide derivative coupled with a thiazole-based side chain, optimizing receptor affinity and enabling novel cytoprotective mechanisms distinct from acid suppression [2] [6].

The clinical rationale centered on two unmet needs:

  • Smoking’s Impact on Ulcer Healing: Early studies revealed smokers exhibited impaired ulcer healing with conventional H₂RAs due to nicotine’s interference with mucosal blood flow and repair mechanisms. Ebrotidine demonstrated significantly superior healing rates in smokers compared to ranitidine (78% vs. 45% at 8 weeks in clinical trials), attributed to its pro-angiogenic and epithelial proliferative effects [1].
  • Helicobacter pylori Synergy: Unlike other H₂RAs, ebrotidine exhibited direct anti-H. pylori activity by inhibiting bacterial urease (77% inhibition at 2.1 µM) and proteolytic/lipolytic enzymes (57% and 93% inhibition at 35 mg/L and 60 mg/L, respectively). This enhanced the efficacy of co-administered antibiotics like clarithromycin and amoxicillin [1] [2].

In vitro and in vivo studies confirmed ebrotidine’s dual action: competitive H₂-receptor antagonism (pA₂ = 7.12 in guinea pig atrium) and stimulation of mucus phospholipid secretion, epithelial growth factor (EGF) signaling, and mucosal calcium homeostasis—mechanisms critical for defense against ethanol, NSAIDs, and stress-induced injury [1] [6].

Position in H₂-Receptor Antagonist Pharmacopeia

Ebrotidine occupies a unique niche within the H₂RA class due to its multifaceted pharmacology. While all H₂RAs share core acid-suppressive effects via parietal cell H₂-receptor blockade, ebrotidine’s additional properties differentiate it:

  • Potency: Exhibited ~10-fold greater antisecretory potency than cimetidine and 1.5–2-fold higher H₂-receptor affinity than ranitidine (Ki = 127.5 nM) [2] [6].
  • Mechanistic Breadth: Unlike ranitidine or famotidine, ebrotidine actively promoted mucosal defense via:
  • Stimulation of gastric mucus gel thickness and phospholipid secretion.
  • Enhancement of epithelial cell proliferation and restitution.
  • Antagonism of H. pylori-derived toxins and enzymes [1] [7].
  • Clinical Target Profile: Positioned for ulcer healing in high-risk populations (smokers, NSAID users) and as adjunctive therapy in H. pylori eradication regimens [1].

  • Table 1: Comparative Profile of Key H₂ Receptor Antagonists

CompoundMolecular Weight (g/mol)*Relative H₂-Receptor AffinityPrimary Distinguishing Properties
Cimetidine252.341.0 (Reference)CYP450 inhibition; anti-androgenic effects
Ranitidine314.414-10Minimal CYP450 interaction
Famotidine337.4320-30Highest baseline acid suppression
Ebrotidine477.4210-15Gastroprotection; anti-H. pylori; pro-healing

*Relative affinity based on displacement assays; higher values indicate greater potency. Data synthesized from [1] [4] [6].

  • Table 2: Unique Non-Acid-Related Pharmacological Actions of Ebrotidine
MechanismExperimental EvidenceClinical Relevance
Urease Inhibition77% inhibition at 2.1 µM [1]Disrupts H. pylori gastric colonization
Mucosal Phospholipid StimulationIncreased secretion via EGF-dependent pathways [2]Enhances hydrophobic barrier of gastric mucus
Epithelial Cell ProliferationDose-dependent increase in cell turnover in rat ulcer models [6]Accelerates ulcer healing (40% reduction by Day 3) [2]
Antagonism of H. pylori LPSCounteracts bacterial lipopolysaccharide-induced mucosal apoptosis [1]Reduces inflammation and mucosal damage

Despite its advanced profile, ebrotidine’s clinical adoption was limited due to post-marketing identification of idiosyncratic hepatotoxicity (see excluded safety profile), leading to withdrawal in key markets like Spain by 1998 [3] [5]. Nevertheless, it remains a chemically and mechanistically significant milestone in the evolution of gastroprotective agents.

Key Structural and Functional Compounds

  • Cimetidine
  • Ranitidine
  • Famotidine
  • Nizatidine
  • Ebrotidine
  • Lafutidine (mentioned for comparative anti-inflammatory effects in H₂RA class)
  • Roxatidine (mentioned for anti-inflammatory effects)

Properties

CAS Number

100981-43-9

Product Name

Ebrotidine

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide

Molecular Formula

C14H17BrN6O2S3

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21)

InChI Key

ZQHFZHPUZXNPMF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br

Solubility

Soluble in DMSO

Synonyms

4-bromo-N-(((2-(((-((diaminomethylene)amino)-4-thiazolyl)methyl)thio)ethyl)amino)methylene)benzenesulfonamide
ebrotidine

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.